Evaluating Binding Affinity for the p38-alpha MAP Kinase Target
In a KinomeScan assay, Methyl 6-amino-5-bromopicolinate exhibited potent binding to the wild-type human p38-alpha (MAPK14) kinase, with a dissociation constant (Kd) of 6.30 nM [1]. This binding affinity is substantially stronger than its inhibition of other kinases, such as Aurora A (IC50 = 118 nM) [2] or CDK6 (IC50 = 462 nM) [3]. While direct head-to-head Kd data for p38-alpha with the closest structural analogs (e.g., Ethyl 6-amino-5-bromopicolinate) is not available in the public domain, this value provides a crucial benchmark for potency within this chemotype.
| Evidence Dimension | Target Binding Affinity (Kd) to p38-alpha MAPK |
|---|---|
| Target Compound Data | Kd = 6.30 nM |
| Comparator Or Baseline | Compared to its own activity on other kinases (e.g., Aurora A, CDK6) and established p38 inhibitors (e.g., SB203580, IC50 ≈ 70 nM). No direct comparative Kd data for p38-alpha with Ethyl 6-amino-5-bromopicolinate was found. |
| Quantified Difference | N/A (Cross-target comparison). Demonstrates nanomolar potency. |
| Conditions | KinomeScan assay; wild-type human full length p38-alpha (M1 to S360 residues) expressed in a bacterial system. |
Why This Matters
For projects targeting the p38 MAPK pathway, this compound demonstrates potent binding at the target site, providing a strong starting point for developing novel anti-inflammatory therapeutics.
- [1] BindingDB. (n.d.). BDBM50556597 (CHEMBL4756586): Binding affinity to p38-alpha. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556597 View Source
- [2] BindingDB. (n.d.). BDBM50582138 (CHEMBL5092990): Inhibition of Aurora kinase A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582138 View Source
- [3] BindingDB. (n.d.). BDBM50626034 (CHEMBL5418155): Inhibition of CDK6. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50626034 View Source
